NMDA Receptor Agonist Potency: 2.3-Fold Higher Potency than the Endogenous Agonist NMDA in Striatal Acetylcholine Release
CPAA demonstrates superior potency as an NMDA receptor agonist compared to the endogenous reference agonist N-methyl-D-aspartate (NMDA) itself. In a direct head-to-head comparison using the same experimental system, CPAA evoked [3H]acetylcholine release from rat striatal slices with an EC50 of 20.0 μM, whereas NMDA required an EC50 of 45.8 μM to achieve the same maximal efficacy [1]. This represents a 2.3-fold potency advantage for CPAA. The NMDA receptor-mediated mechanism of CPAA was confirmed by inhibition with the competitive NMDA antagonist CPP (IC50 = 5.1 μM), the non-competitive antagonist MK-801 (IC50 = 0.12 μM), tiletamine (IC50 = 0.53 μM), and the voltage-dependent channel blocker MgCl2 (IC50 = 26 μM) [1]. Cross-tachyphylaxis experiments further demonstrated that CPAA and NMDA act through the same receptor population [1].
| Evidence Dimension | NMDA receptor agonist potency (EC50 for [3H]ACh release) |
|---|---|
| Target Compound Data | CPAA EC50 = 20.0 μM |
| Comparator Or Baseline | NMDA EC50 = 45.8 μM |
| Quantified Difference | CPAA is 2.3-fold more potent (EC50 ratio NMDA/CPAA = 2.29) |
| Conditions | Rat striatal slices; [3H]acetylcholine release assay; same maximal efficacy for both agonists |
Why This Matters
Procurement of CPAA rather than generic NMDA enables experiments requiring higher potency NMDA receptor activation without the confounding factors of alternative receptor subtype engagement, facilitating more sensitive pharmacological studies.
- [1] Tsai C, Lehmann J, Wood PL. Trans-2-carboxy-3-pyrrolidineacetic acid (CPAA), a novel agonist at NMDA-type receptors. Neurosci Lett. 1988;92(3):298-302. doi:10.1016/0304-3940(88)90606-4 View Source
